molecular formula C10H16O3 B1617329 1-Acetylcyclohexyl acetate CAS No. 52789-73-8

1-Acetylcyclohexyl acetate

Cat. No.: B1617329
CAS No.: 52789-73-8
M. Wt: 184.23 g/mol
InChI Key: GIFAYASOTQVRTG-UHFFFAOYSA-N
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Description

Historical Context and Significance in Ester Chemistry and Cyclohexyl Acetates

The study of esters, the class of compounds to which 1-acetylcyclohexyl acetate (B1210297) belongs, has a rich history dating back to the 19th century with the first synthesis of these aromatic compounds. numberanalytics.com By the mid-20th century, synthetic esters were increasingly used to augment or replace natural flavorings in various products. ebsco.com Esters are widespread in nature, responsible for the natural aromas of many fruits and flowers, which has driven their synthesis for industrial applications in the food, beverage, and cosmetic industries. acs.orgwikipedia.org

Cyclohexyl acetates, a specific subclass of esters, are noted for their pleasant, fruity odors and are synthesized for use as fragrance components and industrial solvents. nbinno.comsolubilityofthings.com The common methods for synthesizing simple cyclohexyl acetates involve the direct esterification of cyclohexanol (B46403) with acetic acid or the reaction of cyclohexanol with acetic anhydride (B1165640). nbinno.com Another route involves the esterification of cyclohexene (B86901) with acetic acid. researchgate.net 1-Acetylcyclohexyl acetate, with its more complex structure, is a specific example within this group, distinguished by the presence of a ketone functional group. This dual functionality makes it a subject of interest beyond simple fragrance applications, positioning it within the class of alpha-acyloxy ketones. rsc.org

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name (1-acetylcyclohexyl) acetate
CAS Number 52789-73-8
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Appearance Colorless, oily liquid
Odor Sweet, fruity, floral, honey
Boiling Point 67.0 °C @ 3.00 mm Hg
Density 1.04 g/cm³
Refractive Index 1.46

This table contains data sourced from PubChem. nbinno.com

Current Research Trajectories and Academic Relevance

While literature specifically dedicated to this compound is limited, its academic relevance can be understood through its classification as an alpha-acyloxy ketone. ebsco.comrsc.org This class of compounds is recognized as crucial synthetic intermediates and is present in various biologically active natural products and pharmaceuticals. rsc.org Consequently, the development of new and efficient synthetic methods for alpha-acyloxy ketones is an active area of research in organic chemistry. rsc.org

Recent synthetic strategies have moved beyond traditional methods, such as those starting from α-haloketones, to focus on more versatile techniques like the oxidative coupling of ketones with carboxylic acids and oxidative addition reactions to alkenes and alkynes. rsc.org Modern approaches also include metal-free syntheses, such as the reaction of β-ketosulfoxonium ylides with carboxylic acids, and photoredox-catalyzed reactions, which are explored for their greener and milder reaction conditions. researchgate.netacs.org The Passerini multicomponent reaction is another efficient method for producing functionalized α-acyloxy ketones with high atom economy. frontiersin.org

In the field of flavor chemistry, research continues to explore the interactions between flavor compounds, including esters and ketones, and food matrices. nih.gov Studies on how these molecules bind to proteins can affect their release and ultimately the perception of flavor. nih.gov The ongoing investigation into the synthesis and behavior of its chemical class underscores the academic relevance of this compound as a model compound for studying the properties and reactions of alpha-acyloxy ketones.

Table 2: Research Areas Related to the Chemical Class of this compound

Research AreaFocus
Synthetic Methodologies Development of novel, efficient, and sustainable methods for synthesizing α-acyloxy ketones, including metal-free and photoredox-catalyzed reactions. rsc.orgresearchgate.net
Biologically Active Molecules Use of α-acyloxy ketones as key intermediates in the synthesis of natural products and pharmaceuticals. rsc.org
Flavor Chemistry Investigation of the interactions between flavor molecules (esters and ketones) and food components to understand flavor perception and retention. nih.govacs.org
Reaction Mechanisms Studying the mechanistic details of reactions involving α-acyloxy ketones, such as oxidative coupling and multicomponent reactions. rsc.orgfrontiersin.org

Properties

CAS No.

52789-73-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

(1-acetylcyclohexyl) acetate

InChI

InChI=1S/C10H16O3/c1-8(11)10(13-9(2)12)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

GIFAYASOTQVRTG-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCCCC1)OC(=O)C

Canonical SMILES

CC(=O)C1(CCCCC1)OC(=O)C

density

1.04

Other CAS No.

52789-73-8

physical_description

colourless, oily liquid with a sweet fruity, floral, honey odou

solubility

slightly soluble in water, soluble in alcohols and oils

Origin of Product

United States

Mechanistic Investigations and Chemical Transformations of 1 Acetylcyclohexyl Acetate

Hydrolytic Reactions of the Acetate (B1210297) Moiety

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a fundamental reaction of esters like 1-acetylcyclohexyl acetate. This process can be catalyzed by either acids or bases, each proceeding through a distinct mechanistic pathway.

In the presence of an acid catalyst, such as dilute sulfuric or hydrochloric acid, this compound undergoes hydrolysis to yield acetic acid and 1-acetylcyclohexanol (B75591). chemguide.co.uk The reaction is an equilibrium process. chemguide.co.ukchemistrysteps.com The generally accepted mechanism for acid-catalyzed ester hydrolysis is a nucleophilic acyl substitution that proceeds through several steps. libretexts.orgyoutube.com

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acidic solutions. chemguide.co.uklibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org This results in the formation of a tetrahedral intermediate. youtube.combyjus.com

Following the formation of the tetrahedral intermediate, a proton is transferred from the newly added hydroxyl group to the oxygen of the original cyclohexyl acetate group. This transfer converts the cyclohexyloxy group into a better leaving group (cyclohexanol). The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the cyclohexanol (B46403) molecule. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and forms the final carboxylic acid product, acetic acid. chemguide.co.ukyoutube.com

It is important to note that since this compound contains a tertiary alkyl group, an alternative SN1-type mechanism could be considered. chemistrysteps.com In this pathway, following the initial protonation of the carbonyl oxygen, the carbon-oxygen bond of the tertiary alkyl group cleaves to form a relatively stable tertiary carbocation and acetic acid. The carbocation would then react with water to form the corresponding alcohol. However, the addition-elimination pathway is generally favored for most ester hydrolyses. chemistrysteps.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

Step Description
1. Protonation The carbonyl oxygen is protonated by the acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.org
2. Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon. libretexts.org
3. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed. youtube.combyjus.com
4. Proton Transfer A proton is transferred to the cyclohexyloxy group, making it a good leaving group.
5. Leaving Group Departure The tetrahedral intermediate collapses, and the 1-acetylcyclohexanol molecule departs.

| 6. Deprotonation | The protonated carboxylic acid is deprotonated by water, regenerating the acid catalyst and forming acetic acid. chemguide.co.ukyoutube.com |

The hydrolysis of this compound can also be promoted by a base, such as sodium hydroxide (B78521). This process is commonly known as saponification and is essentially irreversible. chemistrysteps.commasterorganicchemistry.com The term "saponification" originates from the process of soap making, which involves the base-catalyzed hydrolysis of fats (esters of fatty acids). chemistrysteps.com

The mechanism of base-promoted hydrolysis involves the nucleophilic attack of a hydroxide ion (⁻OH) on the carbonyl carbon of the ester. youtube.com This addition step leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Unlike the acid-catalyzed mechanism, the carbonyl group is not protonated first; the strong nucleophile directly attacks the electrophilic carbon.

The tetrahedral intermediate then collapses, and the C-O bond of the ester is cleaved, expelling the 1-acetylcyclohexanolate anion as the leaving group and forming acetic acid. masterorganicchemistry.com In the basic reaction medium, the newly formed acetic acid is immediately deprotonated by the 1-acetylcyclohexanolate anion or another hydroxide ion to form an acetate carboxylate and 1-acetylcyclohexanol. chemistrysteps.commasterorganicchemistry.com This final acid-base step is what drives the reaction to completion, making it irreversible. chemistrysteps.com The resulting carboxylate salt can be neutralized with acid in a subsequent workup step to yield the free carboxylic acid. masterorganicchemistry.com

Table 2: Key Steps in Base-Promoted Hydrolysis (Saponification) of this compound

Step Description
1. Nucleophilic Attack The hydroxide ion (⁻OH) acts as a nucleophile and attacks the carbonyl carbon of the ester. youtube.com
2. Tetrahedral Intermediate Formation A tetrahedral intermediate is formed. masterorganicchemistry.com
3. Leaving Group Departure The tetrahedral intermediate collapses, expelling the 1-acetylcyclohexanolate anion.

| 4. Deprotonation | The resulting acetic acid is immediately deprotonated by a base (hydroxide or the alkoxide) to form the acetate carboxylate. chemistrysteps.commasterorganicchemistry.com |

Transesterification Processes and Equilibria

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this would involve reacting it with another alcohol in the presence of a catalyst to form a new ester and 1-acetylcyclohexanol. This reaction is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the relative amounts of the reactants and the removal of one of the products. mdpi.com

Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. tu-clausthal.de

In acid-catalyzed transesterification , the mechanism mirrors that of acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen of this compound, which activates the carbonyl group. The alcohol reactant then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. A proton transfer occurs, followed by the elimination of 1-acetylcyclohexanol, leading to the formation of the new ester after deprotonation. scielo.br

In base-catalyzed transesterification , a strong base is used to deprotonate the reactant alcohol, forming a nucleophilic alkoxide ion. This alkoxide then attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. The intermediate subsequently collapses, eliminating the 1-acetylcyclohexanolate anion and forming the new ester.

Intramolecular transesterification can occur if a molecule contains both an ester functional group and a hydroxyl group that are suitably positioned to react with each other. In the case of this compound itself, there is no hydroxyl group present, so intramolecular transesterification is not a relevant process.

However, if this compound were to react with a diol, for instance, the resulting product could potentially undergo intramolecular transesterification to form a cyclic ester (a lactone), depending on the chain length and conformational flexibility of the diol.

Nucleophilic Acyl Substitution Chemistry

The reactions discussed above—hydrolysis and transesterification—are specific examples of a broader class of reactions known as nucleophilic acyl substitution. byjus.comlibretexts.org This type of reaction is characteristic of carboxylic acid derivatives, including esters like this compound. uomustansiriyah.edu.iq

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition followed by elimination of a leaving group. masterorganicchemistry.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the leaving group. libretexts.org In the case of this compound, the leaving group is the 1-acetylcyclohexyloxy group.

A wide variety of nucleophiles can participate in these reactions, leading to a diverse range of products. For example, reaction with ammonia (B1221849) or amines would yield amides, while reaction with a carboxylate anion could produce an acid anhydride (B1165640). uomustansiriyah.edu.iq The reactivity of the carboxylic acid derivative is influenced by the nature of the leaving group; better leaving groups lead to more reactive compounds. libretexts.org

Table 3: Common Nucleophiles and Products in Nucleophilic Acyl Substitution of this compound

Nucleophile Product
Water (H₂O) Acetic acid
Alcohol (R'OH) New ester (R'OAc)
Ammonia (NH₃) Acetamide
Primary Amine (R'NH₂) N-Substituted acetamide
Secondary Amine (R'₂NH) N,N-Disubstituted acetamide

Rearrangement Reactions of Cyclohexyl Acetate Derivatives

Cyclohexyl acetate derivatives, characterized by the presence of a cyclohexane (B81311) ring bonded to an acetate group, are subject to various rearrangement reactions. The specific nature of these transformations is highly dependent on the substituents present on the cyclohexane ring and the reaction conditions employed. The presence of a carbonyl group, as in this compound, introduces a reactive center that can initiate or participate in several mechanistically distinct rearrangements.

Baeyer–Villiger Oxidation Context and Related Migrations

The Baeyer-Villiger oxidation is a prominent reaction that converts a ketone into an ester or a cyclic ketone into a lactone through treatment with a peroxyacid or hydrogen peroxide. researchgate.netorganic-chemistry.orgwikipedia.org The reaction proceeds via the formation of a tetrahedral intermediate, often called the Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. researchgate.netnrochemistry.com

The regioselectivity of this reaction is a key feature and is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgstackexchange.com This aptitude is largely governed by the ability of the migrating group to stabilize a positive charge. organic-chemistry.orgstackexchange.com The generally accepted order of migration is: tertiary alkyl > cyclohexyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organic-chemistry.orgstackexchange.comadichemistry.com This trend is rationalized by the stabilization of the partial positive charge that develops on the migrating group in the transition state of the rearrangement step. frontiersin.org Stereoelectronic effects also play a crucial role, favoring the migration of the group that is anti-periplanar to the O-O bond in the Criegee intermediate. researchgate.netwikipedia.org

In the specific case of this compound, an unsymmetrical ketone, the Baeyer-Villiger oxidation presents a competition between the migration of the quaternary carbon of the cyclohexyl ring and the methyl group of the acetyl moiety. Based on the established migratory aptitude, the tertiary carbon of the cyclohexane ring (part of the quaternary center) would be expected to migrate in preference to the primary methyl group.

However, the substrate is specifically an α-acetoxy ketone. Research on analogous cyclic α-acetoxy ketones, such as α-acetoxy indanones and tetralones, has shown that the Baeyer-Villiger oxidation can proceed with selective migration of the aryl group (the non-acetoxylated side of the ketone). metu.edu.tr This suggests that the electronic influence of the α-acetoxy group can significantly affect the migratory preference. For this compound, this creates a nuanced situation where the inherent high migratory aptitude of the tertiary alkyl group competes with the electronic effects of the acetoxy substituent. The reaction would likely yield an anhydride if the acetyl group (containing the methyl) migrates, or a lactone-like structure if the cyclohexyl group migrates. The precise outcome would depend on the specific peroxyacid used and the reaction conditions, which can sometimes be tuned to favor the migration of less-apt groups. wikipedia.org

Table 1: General Migratory Aptitude in Baeyer-Villiger Oxidation
Migrating GroupRelative AptitudeExample
Tertiary AlkylHight-Butyl
CyclohexylHighCyclohexyl
Secondary AlkylMediumIsopropyl
PhenylMediumPhenyl
Primary AlkylLowEthyl
MethylVery LowMethyl

Other Intramolecular Rearrangement Pathways

Beyond the Baeyer-Villiger oxidation, cyclohexyl acetate derivatives, particularly α-functionalized ketones like this compound, can potentially undergo other intramolecular rearrangements. These pathways are often initiated by different reagents or conditions, such as base, acid, or photochemical energy, and lead to diverse structural outcomes.

Favorskii and Related Rearrangements: The Favorskii rearrangement involves the transformation of α-halo ketones into carboxylic acid derivatives upon treatment with a base. wikipedia.org For cyclic α-halo ketones, this typically results in a ring contraction. wikipedia.orgddugu.ac.in While this compound is not an α-halo ketone, its derivatives could be. A related process has been observed in α,α-diiodo-α′-acetoxyketones, which undergo an unprecedented (semi)-Favorskii rearrangement. researchgate.net This reaction proceeds through a proposed (acyloxy)cyclopropanone intermediate, which can then undergo further transformations. researchgate.net This suggests that a suitably halogenated derivative of this compound could potentially undergo a Favorskii-type ring contraction to a cyclopentane (B165970) derivative.

A photo-Favorskii reaction has also been documented for cyclic α-acetoxy ketones. nih.gov For instance, the irradiation of hydroxybenzocycloalkanonyl acetates can induce a ring-contraction rearrangement, demonstrating that photochemical energy can also access pathways involving cyclopropanone-like intermediates. nih.gov

Semipinacol-Type (Acyloin) Rearrangements: The semipinacol rearrangement is a transformation of α-hydroxy epoxides or α-hydroxy ketones (acyloins) that involves a 1,2-migration of a substituent. psu.edunih.govnih.gov This acid- or base-catalyzed reaction proceeds to form a more thermodynamically stable product. nih.govnih.gov If the acetate group of this compound were hydrolyzed to a hydroxyl group, the resulting α-hydroxy ketone (1-acetylcyclohexan-1-ol) could be a substrate for an acyloin rearrangement. This would involve the migration of either the acetyl group or a carbon of the cyclohexane ring, leading to an isomeric ketone. The formation of α-quaternary-β-hydroxy cyclohexanones through semipinacol rearrangements of epoxy alcohols highlights the utility of this pathway for creating complex cyclic structures. nih.gov

Sigmatropic Rearrangements: Sigmatropic rearrangements are concerted pericyclic reactions wherein a σ-bond migrates across a π-system. While computationally shown to be unlikely in the hypervalent iodine-mediated α-acetoxylation of cyclic ketones compared to an SN2 mechanism, the possibility of a researchgate.netmetu.edu.tr- or organic-chemistry.orgorganic-chemistry.org-sigmatropic shift in derivatives of this compound under thermal or photochemical conditions cannot be entirely ruled out, though it is considered less probable. frontiersin.orgnih.gov

Table 2: Potential Intramolecular Rearrangement Pathways for Cyclohexyl Acetate Derivatives
Rearrangement TypeKey Substrate FeatureTypical ProductReference
Baeyer-Villiger OxidationKetoneEster or Lactone researchgate.netorganic-chemistry.org
Favorskii Rearrangementα-Halo KetoneRing-contracted acid/ester wikipedia.orgddugu.ac.in
Photo-Favorskii Rearrangementα-Acetoxy KetoneRing-contracted products nih.gov
Semipinacol (Acyloin) Rearrangementα-Hydroxy KetoneIsomeric Ketone nih.govnih.gov

Advanced Computational and Theoretical Studies on 1 Acetylcyclohexyl Acetate

Conformational Analysis and Energetics

The flexibility of the cyclohexane (B81311) ring and the rotational freedom of its substituents give rise to a complex potential energy surface for 1-acetylcyclohexyl acetate (B1210297). Computational methods are essential for identifying the most stable conformers and understanding the energetic barriers between them.

The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. uci.edu There is a dynamic equilibrium between two chair conformers, which can interconvert through a process known as ring inversion. tandfonline.com Generally, a substituent prefers the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org

In the case of 1-acetylcyclohexyl acetate, both the acetyl (-COCH₃) and acetate (-OCOCH₃) groups are bonded to the same carbon (C1). This geminal substitution pattern means that in a chair conformation, one group must be axial while the other is equatorial. The relative steric bulk of the acetyl and acetate groups will determine the preferred arrangement. Computational models can calculate the energy difference (ΔG) between these two chair conformers to predict the equilibrium populations. sapub.org

Both molecular mechanics (MM) and quantum chemical (QC) calculations are employed to study the conformations of substituted cyclohexanes. sapub.orgresearchgate.net

Molecular Mechanics (MM): MM methods, using force fields like MMFF or MM3, are computationally efficient for exploring the multiple conformations of a molecule. uci.edursc.org They are well-suited for performing conformational searches to identify all low-energy conformers. uci.edu These methods calculate the steric energy of a molecule based on classical mechanics principles, including bond stretching, angle bending, torsional strain, and van der Waals interactions. rsc.org

Quantum Chemical Calculations: QC methods, such as Density Functional Theory (DFT) (e.g., B3LYP) and ab initio methods (e.g., Møller–Plesset perturbation theory, MP2), provide more accurate energy calculations by solving the Schrödinger equation approximately. researchgate.netresearchgate.netunige.ch These methods are used to optimize the geometry of the conformers found by MM and to obtain reliable relative energies and vibrational frequencies. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis, a QC technique, can further elucidate the electronic interactions, such as hyperconjugation, that contribute to conformational stability. researchgate.netnih.gov

Table 1: Hypothetical Conformational Energy Analysis of this compound This interactive table illustrates the type of data generated from computational studies to compare the stability of the two possible chair conformers. The values are representative examples based on principles of conformational analysis.

ConformerAcetyl Group PositionAcetate Group PositionKey Steric InteractionsCalculated Relative Energy (kcal/mol)Predicted Population at 298 K
A AxialEquatorial1,3-diaxial (Acetyl vs. H)> 0Minor
B EquatorialAxial1,3-diaxial (Acetate vs. H)0 (Reference)Major

Note: The actual preferred conformer would depend on the calculated A-values (conformational free energy differences) of the acetyl and acetate groups in this specific geminal arrangement, which can differ from their values in monosubstituted cyclohexanes.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a fundamental tool for mapping the detailed pathways of chemical reactions. By calculating the properties of reactants, products, and the high-energy transition states that connect them, it is possible to understand reaction mechanisms, rates, and selectivity. mdpi.com

A chemical reaction proceeds from reactants to products via a transition state (TS), which represents the point of maximum energy along the minimum energy reaction path. uni-giessen.depearson.com Computationally, a transition state is located on the potential energy surface as a first-order saddle point—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. pearson.com

The characterization of a transition state involves:

Geometry Optimization: Locating the saddle point geometry using specialized algorithms.

Frequency Calculation: Performing a vibrational frequency analysis. A true transition state is confirmed by the presence of exactly one imaginary frequency. uni-giessen.de This imaginary frequency corresponds to the atomic motion that moves the system from the transition state toward the reactants and products.

For a reaction involving this compound, such as hydrolysis or enolate formation, computational chemists would model the structures of the proposed transition states and confirm their validity through these calculations. oup.com

Once a transition state is located and verified, the entire reaction pathway can be mapped out by performing a reaction coordinate analysis. arxiv.orgtaylorandfrancis.com The most common method is to calculate the Intrinsic Reaction Coordinate (IRC). mdpi.com An IRC calculation starts from the transition state geometry and follows the path of steepest descent downhill to the reactants on one side and to the products on the other. mdpi.comtaylorandfrancis.com

This analysis provides a detailed view of the geometric and energetic changes that occur throughout the reaction. It allows researchers to visualize how bond lengths and angles change and to identify any intermediate species (local energy minima) that may exist along the pathway. pearson.com The energy difference between the reactants and the transition state determines the activation energy of the reaction. pearson.com

Table 2: Example of a Hypothetical Reaction Coordinate Analysis for a Reaction of this compound This table illustrates key data points along a calculated Intrinsic Reaction Coordinate (IRC) for a generic reaction, such as the addition of a nucleophile.

Point on IRCDescriptionRelative Energy (kcal/mol)Key Bond Distance (Å) (e.g., Nu---C)Imaginary Frequency (cm⁻¹)
-2.0 Reactants + Nucleophile0.03.50None
-1.0 Approaching TS+7.52.80None
0.0 Transition State (TS)+15.22.25-350
+1.0 Departing TS+10.81.90None
+2.0 Product Complex-5.41.55 (New Bond)None

Note: This table is a conceptual illustration. Actual values would be derived from specific quantum chemical calculations (e.g., DFT or MP2) for a defined chemical reaction.

Sophisticated Analytical Characterization Techniques for 1 Acetylcyclohexyl Acetate

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the functional groups present in 1-Acetylcyclohexyl acetate (B1210297).

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Acetylcyclohexyl acetate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group and the acetate group would likely appear as sharp singlets. The protons on the cyclohexane (B81311) ring would present as complex multiplets due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. Key signals would include those for the carbonyl carbons of the acetyl and acetate groups, the quaternary carbon at the 1-position of the cyclohexane ring, and the methylene (B1212753) carbons of the cyclohexane ring.

Conformational Analysis: NMR, particularly through the analysis of coupling constants and the use of techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for conformational analysis. semanticscholar.orgmdpi.com For substituted cyclohexanes, the molecule typically exists in a dynamic equilibrium between two chair conformations. researchgate.netnih.gov The orientation (axial or equatorial) of the acetyl and acetate groups on the cyclohexane ring can be inferred from the coupling constants of the ring protons. sjsu.edu Advanced computational methods, often used in conjunction with NMR data, can help determine the predominant conformation and the energy barriers between different rotational isomers. copernicus.org

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Acetyl group (-COCH₃) ~2.1 (singlet) ~25-30 (CH₃), ~205-210 (C=O)
Acetate group (-OCOCH₃) ~2.0 (singlet) ~20-22 (CH₃), ~170 (C=O)
Cyclohexane ring (-CH₂-) ~1.2-2.0 (multiplets) ~20-40
Quaternary Carbon (C1) - ~80-90

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. parchem.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is found at slightly lower wavenumbers, around 1705-1725 cm⁻¹. Additionally, C-O stretching vibrations for the ester group would be visible in the 1000-1300 cm⁻¹ region. C-H stretching and bending vibrations from the methyl and cyclohexyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov It is particularly sensitive to non-polar bonds. For this compound, the C-C skeletal vibrations of the cyclohexane ring would be prominent in the Raman spectrum, providing a characteristic "fingerprint" for the molecule. researchgate.net The carbonyl stretches are also observable in Raman, though they are typically weaker than in the IR spectrum.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone C=O Stretch 1705 - 1725
Ester C=O Stretch 1735 - 1750
Ester C-O Stretch 1000 - 1300
C-H (sp³) Stretch 2850 - 3000
C-H (sp³) Bend 1350 - 1470

Note: These are typical ranges for the specified functional groups.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Standard Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 184.23 g/mol ) would exhibit a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would be characteristic of esters and ketones. libretexts.org Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or the acetate group (CH₃COO, 59 Da), leading to significant fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule and its fragments. wiley-vch.de This technique is crucial for confirming the identity of this compound and distinguishing it from isomers.

Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) allows for the selective detection and structural analysis of the compound in a complex mixture. nih.govacgpubs.org By selecting the molecular ion and subjecting it to collision-induced dissociation, a detailed fragmentation spectrum can be obtained, which is useful for structural confirmation and quantitative analysis. scielo.br

Expected Mass Spectrometry Fragments for this compound

m/z Possible Fragment Identity
184 [M]⁺ (Molecular Ion)
141 [M - CH₃CO]⁺
125 [M - CH₃COO]⁺
43 [CH₃CO]⁺

Note: These are plausible fragments based on the structure of this compound.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities and for determining its concentration.

Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.netresearchgate.net

Gas Chromatography (GC): When injected into a GC system, this compound is vaporized and separated from other components in a sample based on its boiling point and interaction with the stationary phase of the column. The purity of a sample can be determined by the relative area of the peak corresponding to this compound in the resulting chromatogram.

Chiral Gas Chromatography (Chiral GC): Although the C1 carbon of this compound is a quaternary center, the molecule is chiral due to the absence of a plane of symmetry. Therefore, it exists as a pair of enantiomers. Chiral GC, which employs a chiral stationary phase, is capable of separating these enantiomers. gcms.czdntb.gov.ua This separation is critical for determining the enantiomeric excess (% ee) of a sample, which is a crucial quality parameter in many applications. nih.govresearchgate.net

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative to GC.

Liquid Chromatography (LC): LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. sielc.com For this compound, reversed-phase HPLC would likely be the method of choice, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). This technique is valuable for purity assessment and quantification.

Hyphenated Techniques (LC-MS): Coupling LC with mass spectrometry (LC-MS) combines the separation power of LC with the detection specificity and sensitivity of MS. mdpi.com This hyphenated technique is particularly useful for analyzing this compound in complex matrices, as it provides both retention time and mass spectral data, enhancing the confidence in peak identification. nih.gov Chiral LC methods can also be developed for the separation of its enantiomers. nih.gov

Planar Chromatography (e.g., HPTLC) in Related Analytical Applications

Planar chromatography, particularly High-Performance Thin-Layer Chromatography (HPTLC), offers a rapid, versatile, and cost-effective method for the separation and analysis of various compounds. dntb.gov.ua While specific HPTLC methods for this compound are not extensively documented in publicly available literature, the technique's application to structurally similar compounds, such as cycloketone derivatives, provides a strong precedent for its potential use.

A key application is the separation of 2,4-dinitrophenylhydrazone (2,4-DNPH) derivatives of ketones. rit.edu The ketone moiety of this compound can be reacted with 2,4-dinitrophenylhydrazine (B122626) to form a colored and UV-active derivative, which significantly enhances its detectability. The resulting hydrazone can then be effectively separated by planar chromatography.

Research on the thin-layer chromatographic separation of various cycloketone 2,4-dinitrophenylhydrazones has established methodologies for their resolution. rit.edu In such studies, the relative migration distances (Rƒ values) are compared to an internal standard, often the 2,4-DNPH derivative of cyclohexanone, which is the most common cycloketone. rit.edu This approach allows for the identification of different cycloketones based on their chromatographic behavior. The separation is influenced by factors such as the size of the cycloalkane ring and the stationary and mobile phases used.

An interactive table summarizing the relative Rƒ values for various cycloketone 2,4-DNPH derivatives is presented below, illustrating the separation achievable with this technique.

Cycloketone Derivative (2,4-DNPH)Mean Rƒ ValueStandard Deviation
Cyclopentanone1.050.01
Cyclohexanone1.00 (Standard)0.00
Cycloheptanone1.130.01
Cyclooctanone1.200.02
Cyclononanone1.240.02
Cyclodecanone1.290.02
Cycloundecanone1.330.03
Cyclododecanone1.370.03
Cyclotridecanone1.400.03
Cyclopentadecanone1.450.03

Data adapted from a study on cycloketone 2,4-dinitrophenylhydrazones. rit.edu

This established methodology for related cycloketones demonstrates the feasibility of developing a robust HPTLC method for the qualitative and quantitative analysis of this compound following its derivatization.

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For this compound, derivatization can target either the ketone or the ester functional group to improve volatility, thermal stability, chromatographic separation, and/or detector response.

Targeting the Ketone Group: The carbonyl group of the ketone is the most common target for derivatization. Reagents that react with aldehydes and ketones are widely used to create derivatives with enhanced detection characteristics.

2,4-Dinitrophenylhydrazine (DNPH): As mentioned previously, DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone. nih.govresearchgate.net This derivative is highly colored and possesses a strong chromophore, making it ideal for HPLC with UV detection. waters.com The use of DNPH is a well-established method for analyzing carbonyl compounds in various environmental and industrial samples. researchgate.netwaters.com

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): PFBHA reacts with ketones to form oxime derivatives. sigmaaldrich.com These derivatives are highly electronegative due to the pentafluorobenzyl group, making them exceptionally sensitive to electron capture detection (ECD) in gas chromatography (GC). This method offers advantages over DNPH, as the PFBHA derivatives are thermally stable and can be easily resolved by GC. sigmaaldrich.com

2-Nitrophenylhydrazine (2-NPH): Similar to DNPH, 2-NPH is used for the derivatization of ketones to form hydrazones that can be analyzed by HPLC with UV or mass spectrometry (MS) detection. nih.gov This reagent allows for the on-line identification of unknown derivatives when coupled with MS, based on molecular mass and fragmentation patterns. nih.gov

Targeting the Ester Group (via Hydrolysis): While the ester group is less reactive, it can be hydrolyzed to a cyclohexanol (B46403) and acetic acid. The resulting hydroxyl group on the cyclohexanol ring can then be derivatized.

Silylation Reagents (e.g., BSTFA): After hydrolysis of the acetate ester, the resulting hydroxyl group can be converted into a trimethylsilyl (B98337) (TMS) ether using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jmaterenvironsci.com This process, known as silylation, increases the volatility and thermal stability of the analyte, making it more suitable for GC-MS analysis. jmaterenvironsci.com

Acetylation Reagents (e.g., Acetic Anhydride): If the target of analysis were a related compound with a hydroxyl group instead of the acetate, acetic anhydride (B1165640) could be used to form an acetate ester. caltech.edu This reaction is rapid and the reagents are volatile, simplifying sample preparation for GC-MS. caltech.edu

The following table summarizes potential derivatization strategies applicable to this compound.

Derivatization ReagentTarget Functional GroupResulting DerivativeAnalytical AdvantagePrimary Technique
2,4-Dinitrophenylhydrazine (DNPH)Ketone2,4-DinitrophenylhydrazoneEnhanced UV absorptionHPLC-UV nih.govresearchgate.netwaters.com
PFBHAKetoneOximeHigh sensitivity with ECDGC-ECD sigmaaldrich.com
2-Nitrophenylhydrazine (2-NPH)Ketone2-NitrophenylhydrazoneSuitable for LC-MS analysisHPLC-DAD-MS nih.gov
BSTFA + TMCS (after hydrolysis)HydroxylTrimethylsilyl EtherIncreased volatility and stabilityGC-MS jmaterenvironsci.com
Acetic Anhydride (for related hydroxyl compounds)HydroxylAcetate EsterIncreased volatilityGC-MS caltech.edu

Applications of 1 Acetylcyclohexyl Acetate As a Research Building Block in Advanced Organic Synthesis

Role in the Synthesis of Chiral Compounds and Complex Molecular Architectures

There is a notable absence of published research detailing the use of 1-acetylcyclohexyl acetate (B1210297) as a chiral auxiliary or a foundational scaffold for the enantioselective synthesis of chiral compounds and intricate molecular structures.

Precursor in Natural Product Synthesis Pathways

A comprehensive review of synthetic routes toward various natural products did not identify any instances where 1-acetylcyclohexyl acetate serves as a direct precursor. The total synthesis of complex natural products often relies on more established and stereochemically defined building blocks.

Modular Assembly of Organic Constructs

The concept of modular synthesis, which involves the sequential assembly of molecular fragments, does not appear to prominently feature this compound. Scientific literature on modular approaches to complex organic constructs does not highlight this specific compound as a key module for systematic elaboration.

Derivatization Reactions for Expanding Chemical Diversity

While the chemical structure of this compound, possessing both a ketone and an ester functional group, theoretically allows for a range of derivatization reactions, there is a lack of specific studies in the scientific literature that focus on its use as a scaffold for creating diverse chemical libraries. Research in combinatorial chemistry and the generation of compound libraries for screening purposes has not highlighted this compound as a preferred starting material.

Contributions to Catalytic Reaction Development and Optimization

An examination of the literature on the development and optimization of catalytic reactions, including asymmetric catalysis and organocatalysis, shows no significant role for this compound either as a ligand precursor, a catalyst component, or a substrate in seminal studies.

Potential in Materials Science and Polymer Chemistry

In the fields of materials science and polymer chemistry, there is no readily available research that describes the incorporation of this compound as a monomer or a modifying agent in the synthesis of polymers or advanced materials. The properties endowed by this specific monomer unit have not been a subject of investigation in the accessible scientific literature.

Emerging Research Avenues and Challenges in 1 Acetylcyclohexyl Acetate Chemistry

Exploration of Asymmetric Synthesis and Stereocontrol

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. For 1-acetylcyclohexyl acetate (B1210297), the creation of a quaternary stereocenter at the C1 position of the cyclohexane (B81311) ring presents a significant synthetic hurdle. The development of asymmetric methods to control this stereocenter is a key area of emerging research.

Detailed research findings indicate that organocatalysis is a powerful tool for the asymmetric synthesis of highly functionalized cyclohexane derivatives. nih.gov For instance, one-pot sequential organocatalysis using a bifunctional amino-squaramide has been shown to produce cyclohexane derivatives with multiple stereocenters in excellent yields and stereoselectivities. nih.gov While not yet applied to 1-acetylcyclohexyl acetate specifically, this strategy represents a promising avenue. The challenge lies in adapting these methods to substrates that would lead to the 1-acetylcyclohexyl core and controlling the formation of the quaternary center.

Another significant challenge is the construction of adjacent quaternary stereocenters, a notoriously difficult transformation due to steric hindrance. acs.org Research into the catalytic asymmetric allylboration of ketones has demonstrated that it is possible to create such structures with high selectivity by choosing the appropriate chiral catalyst and stereoisomeric substrate. acs.org The development of catalytic enantioselective methods for preparing acyclic ketones with α-quaternary stereocenters has also been a focus, employing techniques like copper-catalyzed acyl substitution with chiral allylic nucleophiles. nih.gov These approaches provide a conceptual framework for the asymmetric synthesis of this compound, although the specific application and optimization remain a formidable challenge.

The table below summarizes some relevant catalytic systems for the synthesis of chiral molecules with quaternary stereocenters, which could be explored for the asymmetric synthesis of this compound.

Catalyst TypeReactionKey FeaturesPotential Application to this compound
Bifunctional amino-squaramide Michael-Michael-1,2-additionOne-pot synthesis of highly substituted cyclohexanes. nih.govAsymmetric synthesis of the functionalized cyclohexane precursor.
Chiral BINOL derivatives Allylboration of ketonesCreation of adjacent quaternary stereocenters. acs.orgIntroduction of the acetyl group with stereocontrol.
Copper-NHC catalyst Conjugate additionFormation of quaternary stereocenters adjacent to a carbonyl group. nih.govStereoselective synthesis of the acetylcyclohexyl core.
Palladium-pyridinooxazoline complex Arylboronic acid additionFormation of β-benzylic quaternary stereocenters in cyclic enones. acs.orgA potential, albeit indirect, route to a chiral precursor.

Integration of Data Science and Machine Learning for Reaction Discovery

The fields of data science and machine learning (ML) are beginning to revolutionize how chemical reactions are discovered and optimized. iscientific.orgnih.gov For a compound like this compound, these computational tools offer the potential to rapidly screen for novel synthetic routes and reaction conditions, bypassing traditional, often time-consuming, trial-and-error experimentation. arxiv.org

A primary challenge in applying ML to chemical synthesis is the availability of large, high-quality datasets. synthiaonline.com However, recent advancements have shown that ML models, such as random forest algorithms, can predict reaction yields with high accuracy, even with relatively small datasets of a few hundred reactions. pharmaceutical-technology.com These models can also predict outcomes for reactions with starting materials not included in the initial training set, indicating a capacity for genuine discovery. pharmaceutical-technology.com

For the discovery of new reactions leading to this compound, a model framework that combines reaction templates with the pattern recognition capabilities of neural networks could be employed. mit.edu This approach involves generating a set of plausible products from a given set of reactants and then using a trained model to rank the likelihood of each outcome. mit.edu Such a strategy could uncover non-intuitive reaction pathways to this compound and its derivatives.

The table below outlines how different machine learning approaches could be applied to the reaction discovery for this compound.

Machine Learning ApproachApplicationPotential Impact on this compound Chemistry
Random Forest Prediction of reaction yields. pharmaceutical-technology.comOptimization of existing synthetic routes and prediction of the success of new ones.
Neural Networks Ranking of potential reaction outcomes. mit.eduDiscovery of novel and efficient synthetic pathways.
Composite Machine Learning Quantitative prediction of enantioselectivity. nih.govDesign of stereoselective syntheses of chiral this compound.
AI-driven Retrosynthesis Automated planning of synthetic routes. chemcopilot.combiopharmatrend.comIdentification of multiple, potentially novel, synthetic strategies from simple precursors.

Design and Synthesis of Next-Generation Catalysts

The efficiency and selectivity of the synthesis of this compound are heavily dependent on the catalyst employed. Emerging research is focused on designing novel catalysts that can overcome the limitations of traditional systems, such as harsh reaction conditions and the generation of stoichiometric byproducts.

One promising area is the use of organocatalysts. Cinchona alkaloids and their derivatives, for example, have been used in synergistic catalysis, often in combination with transition metals, to achieve high levels of stereocontrol in the synthesis of complex cyclic systems. mdpi.com The development of modularly designed organocatalysts offers the potential for fine-tuning the catalyst structure to optimize the synthesis of a specific target like this compound.

For the esterification step, particularly the formation of a tertiary acetate, the development of robust and reusable solid catalysts is a key goal. Traditional methods for esterifying tertiary alcohols are often inefficient due to the propensity for dehydration. google.com The use of reusable solid catalysts, such as halides of indium, gallium, zinc, and iron, offers an environmentally cleaner process for the selective esterification of tertiary alcohols with acid anhydrides. wipo.intgoogle.com These catalysts can achieve high conversions and selectivities under mild conditions.

The table below presents a comparison of different catalyst types that represent next-generation approaches for the synthesis of this compound.

Catalyst ClassExampleAdvantagesChallenges for this compound Synthesis
Organocatalysts Cinchona alkaloid derivatives mdpi.comHigh stereoselectivity, metal-free.Catalyst design for the specific substrate.
Solid Acid Catalysts Indium halides on Montmorillonite K-10 google.comReusable, high conversion for tertiary alcohol esterification. google.comOptimization of reaction conditions and catalyst stability.
N-Heterocyclic Carbenes (NHCs) Imidazol-2-ylidenesEfficient for transesterification reactions. researchgate.netApplication to the specific esterification of 1-acetylcyclohexanol (B75591).
Bimetallic MOF-derived Catalysts NiMo@CSynergistic effects leading to high activity. mdpi.comPrimarily used for hydrodeoxygenation; adaptation for synthesis is needed.

Fundamental Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for the rational design of improved synthetic methods. Computational chemistry and advanced spectroscopic techniques are key tools in this emerging area of research.

One relevant transformation for understanding the reactivity of the acetylcyclohexyl core is the Baeyer-Villiger oxidation, which converts ketones to esters. wikipedia.org The mechanism of this reaction involves the formation of a Criegee intermediate, with the migratory aptitude of the substituents on the ketone determining the regioselectivity. organic-chemistry.orglibretexts.org Understanding these factors is critical for predicting and controlling the outcome of oxidative transformations of this compound or its precursors.

Computational Fluid Dynamics (CFD) is another powerful tool for gaining mechanistic insights, particularly in the context of catalytic reactors. kit.edusiemens.comzoneflowtech.com CFD simulations can model the interplay between fluid flow, heat and mass transfer, and chemical reactions at the catalyst surface. kit.edu This allows for the optimization of reactor design and operating conditions to improve yield and selectivity. For the synthesis of this compound, CFD could be used to model the performance of packed-bed reactors with next-generation solid catalysts, providing insights that are difficult to obtain experimentally. nih.gov

Furthermore, computational studies can elucidate the role of different conformers in the reactivity of cyclic ketones. For instance, calculations have shown that twist-boat conformations can be relevant in the hydride reduction of substituted cyclohexanones, affecting the stereoselectivity of the reaction in ways not predicted by standard models. acs.org Such insights are invaluable for designing highly stereoselective reactions involving the cyclohexyl moiety of this compound.

Q & A

Q. How is 1-Acetylcyclohexyl acetate synthesized and characterized in laboratory settings?

  • Methodological Answer : The synthesis of this compound (CAS 52789-73-8) typically involves acetylation of cyclohexanol derivatives. A reported method includes reacting 1-acetylcyclohexanol with acetic anhydride in the presence of a catalyst, such as sulfuric acid or pyridine, under controlled temperatures (40–60°C). Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification and gas chromatography-mass spectrometry (GC-MS) to verify purity. For example, Fukuda et al. (1991) detailed a protocol using proton NMR to resolve peaks at δ 2.05 (acetyl group) and δ 1.2–1.8 (cyclohexyl protons), alongside MS fragmentation patterns (e.g., m/z 184.1097 for [M+H]⁺) .

Q. What analytical techniques are used to identify and quantify this compound in environmental samples?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace detection in complex matrices like stormwater runoff. Reverse-phase HPLC with a C18 column separates the compound from interferents, while high-resolution MS (HRMS) confirms its identity via exact mass (C₁₀H₁₆O₃, theoretical m/z 184.1099). For quantification, isotope dilution with deuterated analogs improves accuracy. Chen et al. (2015) reported a detection limit of 0.9 ng/L in urban runoff samples, using electrospray ionization (ESI) in negative ion mode and fragmentation ions at m/z 138.94 and 185.12 .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the stability data of this compound under varying environmental conditions?

  • Methodological Answer : Stability studies require controlled experiments to isolate degradation pathways. For hydrolysis, buffer solutions at pH 4–9 are incubated with the compound at 25–40°C, with aliquots analyzed via GC-MS at timed intervals. Conflicting data often arise from matrix effects (e.g., organic matter in stormwater accelerates ester hydrolysis). To address this, parallel experiments in synthetic vs. natural matrices are recommended. For photodegradation, solar simulators with UV-Vis monitoring quantify degradation kinetics, while LC-HRMS identifies byproducts like cyclohexanol derivatives .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Radiolabeled (¹⁴C) this compound can track metabolic fate in in vitro models (e.g., liver microsomes). Incubations are analyzed via radio-HPLC to identify phase I metabolites (e.g., deacetylated forms) and phase II conjugates (e.g., glucuronides). Comparative studies with structural analogs, such as cholesteryl acetate, provide insights into enzyme specificity. For instance, Klein et al. (1976) identified esterase-mediated hydrolysis as a primary pathway in Trypanosoma models, suggesting conserved metabolic mechanisms across lipid esters .

Q. How do researchers isolate this compound from complex organic mixtures for structural analysis?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively concentrates the compound from aqueous samples. For organic-rich matrices (e.g., stormwater), a two-step cleanup using silica gel chromatography removes polar interferents. Nuclear Overhauser effect spectroscopy (NOESY) and 2D-COSY NMR resolve overlapping signals in crude extracts, while X-ray crystallography (if crystalline derivatives are obtainable) provides definitive stereochemical assignments .

Data Contradiction and Validation

Q. How should conflicting spectral data for this compound be reconciled across studies?

  • Methodological Answer : Discrepancies in NMR or MS data often stem from solvent effects, impurities, or instrument calibration. Researchers should cross-validate spectra against pure standards synthesized in-house or commercially sourced. Collaborative inter-laboratory studies, as outlined in the Beilstein Journal of Organic Chemistry guidelines, ensure reproducibility. For example, variations in reported ¹³C NMR shifts (e.g., carbonyl carbons at δ 170–175 ppm) can be standardized using deuterated chloroform as a universal solvent .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.